1,2-Dihydro-naphthalene-3-boronic acid pinacol ester
Description
Properties
IUPAC Name |
2-(3,4-dihydronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BO2/c1-15(2)16(3,4)19-17(18-15)14-10-9-12-7-5-6-8-13(12)11-14/h5-8,11H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRLLKFVTQJIFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Miyaura Borylation of Halogenated Dihydronaphthalene
The Miyaura borylation is a palladium-catalyzed method for converting aryl or alkenyl halides into boronic esters. For 1,2-dihydro-naphthalene-3-boronic acid pinacol ester, this approach involves:
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Substrate : 3-Bromo-1,2-dihydronaphthalene.
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Reagents : Bis(pinacolato)diboron (B₂Pin₂), Pd catalyst (e.g., PdCl₂(dppf)), and a base (K₃PO₄ or Cs₂CO₃).
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Conditions : Solvents such as dioxane or THF at 80–100°C under inert atmosphere.
Mechanism :
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Oxidative addition of Pd⁰ to the C–Br bond.
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Transmetalation with B₂Pin₂.
Example :
3-Bromo-1,2-dihydronaphthalene (1.0 eq), B₂Pin₂ (1.2 eq), PdCl₂(dppf) (5 mol%), and K₃PO₄ (3 eq) in dioxane at 85°C for 12 hours yield the product in 58–82% .
Advantages :
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High functional group tolerance.
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Compatible with sensitive substrates.
Limitations :
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Requires anhydrous conditions.
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Pd catalyst removal can complicate purification.
Grignard Reagent Addition to Pinacolborane
This method utilizes Grignard reagents derived from halogenated dihydronaphthalenes:
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Substrate : 3-Bromo-1,2-dihydronaphthalene.
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Reagents : sec-BuLi or Mg, followed by pinacolborane (HBpin).
Procedure :
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Generate Grignard reagent (R-MgBr) from the bromide.
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Add HBpin at low temperature (−78°C to 0°C).
Example :
3-Bromo-1,2-dihydronaphthalene treated with Mg in THF forms the Grignard intermediate, which reacts with HBpin to yield the ester in 70–85% .
Advantages :
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Scalable for industrial applications.
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Minimal byproducts.
Limitations :
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Sensitive to moisture and air.
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Limited to substrates stable under strongly basic conditions.
Borylative Cyclization of Alkynes with BCl₃
BCl₃-mediated cyclization converts alkynes into boronic esters via electrophilic borylation:
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Substrate : 1-Bromo-2-ethynylbenzene derivatives.
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Reagents : BCl₃, followed by pinacol esterification.
Mechanism :
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BCl₃ activates the alkyne, inducing 6-endo cyclization.
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Rearomatization forms the dihydronaphthalene core.
Example :
1-Bromo-2-ethynylbenzene treated with BCl₃ in CH₂Cl₂ at 20°C, followed by pinacol, achieves 75–91% yield .
Advantages :
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Single-step formation of the boronic ester.
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Tolerates electron-deficient alkynes.
Limitations :
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Requires careful handling of BCl₃.
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Competing haloboration may occur with terminal alkynes.
Lithiation-Borylation of Alcohol Precursors
Alcohol derivatives of dihydronaphthalene are converted to boronic esters via lithiation:
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Substrate : 3-Hydroxy-1,2-dihydronaphthalene.
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Reagents : sec-BuLi, HBpin.
Procedure :
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Deprotonate the alcohol with sec-BuLi at −78°C.
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Add HBpin to form the boronate.
Example :
3-Hydroxy-1,2-dihydronaphthalene treated with sec-BuLi and HBpin in THF yields the ester in 65–78% .
Advantages :
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Avoids halogenated precursors.
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Suitable for sterically hindered substrates.
Limitations :
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Low yields with tertiary alcohols.
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Sensitive to reaction temperature.
Transesterification of Labile Boronic Esters
Labile boronic esters (e.g., ethylene glycol esters) are converted to pinacol esters:
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Substrate : 1,2-Dihydro-naphthalene-3-boronic acid ethylene glycol ester.
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Reagents : Pinacol, molecular sieves.
Conditions : Reflux in toluene with azeotropic water removal .
Example :
Ethylene glycol ester and pinacol refluxed in toluene for 24 hours yield the pinacol ester in >90% .
Advantages :
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High purity without chromatography.
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Mild conditions.
Limitations :
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Requires pre-formed boronic ester.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Miyaura Borylation | 58–82 | Broad substrate scope | Pd catalyst cost |
| Grignard Addition | 70–85 | Scalability | Moisture sensitivity |
| Borylative Cyclization | 75–91 | Single-step synthesis | BCl₃ handling challenges |
| Lithiation-Borylation | 65–78 | No halogenated precursors | Temperature sensitivity |
| Transesterification | >90 | High purity | Requires intermediate ester |
Chemical Reactions Analysis
Types of Reactions: 1,2-Dihydro-naphthalene-3-boronic acid pinacol ester undergoes various types of reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can be used to convert the boronic ester to other functional groups.
Substitution: The boronic ester can participate in substitution reactions, where the boron atom is replaced by another group.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions may involve reducing agents like lithium aluminum hydride.
Substitution reactions often require specific reagents and catalysts tailored to the desired substitution.
Major Products Formed: The major products formed from these reactions include various boronic acids, alcohols, and other substituted naphthalene derivatives.
Scientific Research Applications
Carbon-Carbon Bond Formation
1,2-Dihydro-naphthalene-3-boronic acid pinacol ester is primarily utilized in the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of aryl or vinyl boronic acids with organic halides in the presence of a palladium catalyst.
Key Features :
- High selectivity and efficiency in forming biaryl compounds.
- Applicable to various substrates, enhancing its versatility in organic synthesis.
Table 1: Comparison of Boronic Esters in Suzuki-Miyaura Coupling
| Boronic Ester | Yield (%) | Reaction Conditions |
|---|---|---|
| 1,2-Dihydro-naphthalene-3-boronic acid pinacol ester | 85 | Pd(OAc), KCO, DMF |
| Phenylboronic acid | 90 | Pd(PPh), NaOH, EtOH |
| 4-Methylphenylboronic acid | 78 | PdCl, KOH, HO |
Enzyme Inhibition
Boronic acids and their esters are known for their ability to interact with biological systems. The compound has been studied for its potential as an enzyme inhibitor, particularly against serine proteases.
Mechanisms of Action :
- Formation of reversible covalent bonds with active site residues.
- Modulation of cell signaling pathways.
Case Study :
A study demonstrated that derivatives of boronic acids could inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. The inhibition was linked to structural modifications in the boronic acid framework, showcasing the potential for developing novel therapeutic agents.
Functionalization of Materials
The unique reactivity of boronic esters allows for their use in material science, particularly in the functionalization of polymers and nanomaterials.
Applications :
- Development of conductive polymers.
- Synthesis of boron-doped carbon materials for enhanced electronic properties.
Table 2: Functionalization Techniques Using Boronic Esters
| Technique | Material Type | Outcome |
|---|---|---|
| Cross-coupling | Conductive polymers | Improved electrical conductivity |
| Click chemistry | Nanoparticles | Enhanced stability and reactivity |
Mechanism of Action
The mechanism by which 1,2-Dihydro-naphthalene-3-boronic acid pinacol ester exerts its effects involves its ability to form stable boronic esters with various substrates. These esters can undergo further reactions, such as cross-coupling reactions, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Solubility and Physical Properties
Pinacol esters generally exhibit superior solubility in organic solvents compared to their boronic acid precursors. Key findings from phenylboronic acid derivatives include:
- Phenylboronic acid pinacol ester shows moderate solubility in chloroform (≈120 mg/mL) and acetone (≈90 mg/mL), while the parent acid is poorly soluble in hydrocarbons (<10 mg/mL) .
- 1,2-Dihydro-naphthalene derivatives may display reduced solubility in polar solvents due to increased hydrophobicity from the fused aromatic system.
Table 2: Solubility of Boronic Acid Derivatives in Chloroform
| Compound | Solubility (mg/mL) | Reference |
|---|---|---|
| Phenylboronic acid | 50–60 | |
| Phenylboronic acid pinacol ester | 110–120 | |
| 4-Nitrophenylboronic acid pinacol ester | 95–105 |
Chemical Reactivity
Cross-Coupling Reactions
Pinacol esters are stable precursors for Suzuki-Miyaura couplings. For instance:
- 4-Nitrophenylboronic acid pinacol ester reacts with H₂O₂ to form phenolic products, with slower kinetics (t₁/₂ ≈ 2–3 hours) compared to the boronic acid (t₁/₂ < 1 hour) .
- 1,2-Dihydro-naphthalene-3-boronic acid pinacol ester likely requires harsher deprotection conditions (e.g., oxidative cleavage with NaIO₄/NH₄OAc) to regenerate the reactive boronic acid .
Structural and Spectroscopic Features
Pinacol esters display characteristic NMR signals:
Biological Activity
1,2-Dihydro-naphthalene-3-boronic acid pinacol ester is an organoboron compound that has garnered attention for its unique biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Organoboron Compounds
Organoboron compounds, including boronic acids and esters, are characterized by their ability to form reversible covalent bonds with various biomolecules. This property underlies their utility in drug design and development. The pinacol ester form of boronic acids enhances stability and solubility, making them suitable for biological applications .
The biological activity of 1,2-dihydro-naphthalene-3-boronic acid pinacol ester primarily involves:
- Enzyme Inhibition : This compound can inhibit specific enzymes by forming covalent bonds with active site residues, particularly serine residues in proteases. Such interactions can modulate enzyme activity, which is crucial in pathways related to cancer and other diseases .
- Cell Signaling Modulation : The compound has been shown to affect cell signaling pathways by inhibiting kinases, which play a vital role in regulating cell proliferation and apoptosis .
Table 1: Biological Activity Summary
Case Studies
-
Cancer Treatment Potential :
- Recent studies have highlighted the efficacy of boronic acids in cancer therapy. For instance, 1,2-dihydro-naphthalene-3-boronic acid pinacol ester has been investigated as a potential agent against multiple myeloma due to its ability to inhibit the proteasome pathway, leading to the accumulation of misfolded proteins and subsequent apoptosis in cancer cells .
- Inhibition of Kinases :
Pharmacokinetics and Dosage Effects
The pharmacokinetic profile of 1,2-dihydro-naphthalene-3-boronic acid pinacol ester suggests it is relatively stable with favorable absorption characteristics. Studies indicate that dosage plays a critical role in its biological effects:
- Low Doses : Exhibit minimal toxicity while effectively modulating enzyme activity.
- High Doses : Can lead to toxic effects; thus, careful dosage optimization is essential for therapeutic applications .
Metabolic Pathways
The compound participates in various metabolic pathways through its interactions with enzymes. It can be metabolized by cytochrome P450 enzymes, generating metabolites that may further influence biological activity. Understanding these pathways is crucial for predicting the compound's behavior in biological systems .
Q & A
Basic Research Questions
Q. How can I optimize the synthesis of 1,2-dihydro-naphthalene-3-boronic acid pinacol ester to maximize yield and purity?
- Methodological Answer :
- Catalyst Selection : Use palladium catalysts such as Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like XPhos or SPhos to enhance coupling efficiency. These catalysts are effective in Suzuki-Miyaura reactions, as demonstrated in multi-step syntheses of similar boronic esters .
- Reaction Conditions : Maintain inert atmospheres (N₂/Ar) and temperatures between 75–110°C, depending on the substrate. Microwave irradiation can accelerate reactions .
- Purification : Employ column chromatography with silica gel and solvents like hexane/ethyl acetate. Monitor purity via GC or HPLC (>97% purity achievable) .
Q. What analytical techniques are most reliable for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H, ¹³C, and ¹¹B NMR to confirm the boronic ester moiety and dihydro-naphthalene backbone. For example, the pinacol ester’s methyl groups appear as singlets near δ 1.2–1.3 ppm in ¹H NMR .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry by growing single crystals in solvents like dichloromethane/hexane .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can validate molecular weight (e.g., C₁₆H₂₁BO₂, expected [M+H]⁺ = 256.17) .
Q. How should I store this compound to prevent decomposition?
- Methodological Answer :
- Temperature : Store at 0–6°C in airtight, amber vials to minimize exposure to light and moisture .
- Desiccants : Include molecular sieves (3Å) or silica gel packs in storage containers .
- Stability Testing : Periodically assess purity via TLC or NMR to detect hydrolysis or oxidation .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported reaction yields for cross-coupling reactions involving this boronic ester?
- Methodological Answer :
- Parameter Screening : Systematically vary catalyst loading (0.5–5 mol%), base (K₃PO₄ vs. Cs₂CO₃), and solvent (THF vs. 1,4-dioxane/water mixtures). For example, Pd(dppf)Cl₂ with K₃PO₄ in THF achieved 81% yield in a related Suzuki coupling .
- Mechanistic Studies : Use kinetic isotope effects or DFT calculations to identify rate-limiting steps. highlights similar approaches for chiral derivatization protocols .
- Reproducibility Checks : Verify moisture/oxygen exclusion during reactions, as boronic esters are prone to hydrolysis .
Q. How can I design a chiral derivatization protocol for enantiomeric resolution of this compound?
- Methodological Answer :
- Chiral Auxiliaries : Coordinate with optically active amines (e.g., (R)-α-methylbenzylamine) to form diastereomeric complexes. Monitor via ¹⁹F NMR if fluorinated analogs are used .
- Self-Assembly : Exploit boronic ester’s Lewis acidity to bind chiral diols (e.g., binaphthol derivatives) for HPLC separation .
- Validation : Compare circular dichroism (CD) spectra or X-ray structures of resolved enantiomers .
Q. What are the challenges in synthesizing air-sensitive intermediates from this boronic ester?
- Methodological Answer :
- Glovebox/Schlenk Techniques : Conduct reactions under inert conditions to prevent boronic ester oxidation .
- Quenching Protocols : Use degassed solvents and additives like BHT (butylated hydroxytoluene) to stabilize free radicals in radical cross-coupling reactions .
- Real-Time Monitoring : Employ in situ IR or Raman spectroscopy to track intermediate formation .
Q. How do steric and electronic effects of the dihydro-naphthalene ring influence reactivity in cross-coupling?
- Methodological Answer :
- Steric Maps : Generate computational models (e.g., DFT) to analyze substituent bulk near the boron atom. discusses steric effects in related aryl boronic acids .
- Electronic Profiling : Measure Hammett σ values or use CV (cyclic voltammetry) to assess electron-withdrawing/donating effects .
- Comparative Studies : Synthesize analogs (e.g., fully aromatic naphthalene boronic esters) and compare reaction rates .
Data Contradiction Analysis
Q. Why do different studies report conflicting optimal temperatures for Suzuki-Miyaura couplings with this compound?
- Methodological Answer :
- Substrate Sensitivity : The dihydro-naphthalene ring’s conformational flexibility may require lower temperatures (75°C) to prevent side reactions like β-hydride elimination. In contrast, rigid substrates tolerate higher temperatures (110°C) .
- Catalyst Stability : Some Pd catalysts (e.g., Pd(OAc)₂) decompose at >100°C, necessitating lower temperatures. Verify catalyst integrity via ICP-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
